molecular formula C9H15N3 B13071608 3-Cyclobutyl-4-ethyl-1H-pyrazol-5-amine

3-Cyclobutyl-4-ethyl-1H-pyrazol-5-amine

Cat. No.: B13071608
M. Wt: 165.24 g/mol
InChI Key: FENGDXOUWOYGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclobutyl-4-ethyl-1H-pyrazol-5-amine (CAS 1187561-32-5) is a high-purity chemical compound offered for research and development purposes. This pyrazole derivative, with a molecular formula of C9H15N3 and a molecular weight of 165.24 g/mol, is characterized by its 95% purity . The compound is provided with the canonical SMILES string CCC1=C(N)NN=C1C1CCC1 and the InChIKey FENGDXOUWOYGRC-UHFFFAOYSA-N, facilitating easy identification and digital data management . As a key scaffold in medicinal chemistry, pyrazole-based structures like this amine are valuable intermediates in the synthesis of more complex molecules for pharmaceutical research. Researchers utilize such compounds in the exploration of new biologically active substances, particularly in the development of targeted therapeutic agents. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please note that specific applications and the detailed mechanism of action for this particular compound are areas of ongoing scientific investigation and are not fully characterized in the provided literature. Researchers should consult relevant, up-to-date scientific publications for further guidance. For safe handling, please refer to the corresponding Safety Data Sheet. The compound has associated hazard warnings, including that it is harmful if swallowed and may cause skin and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

5-cyclobutyl-4-ethyl-1H-pyrazol-3-amine

InChI

InChI=1S/C9H15N3/c1-2-7-8(6-4-3-5-6)11-12-9(7)10/h6H,2-5H2,1H3,(H3,10,11,12)

InChI Key

FENGDXOUWOYGRC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)C2CCC2

Origin of Product

United States

Synthetic Methodologies for 3 Cyclobutyl 4 Ethyl 1h Pyrazol 5 Amine and Its Analogs

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 3-Cyclobutyl-4-ethyl-1H-pyrazol-5-amine reveals several potential synthetic disconnections. The most common and direct approach involves the formation of the pyrazole (B372694) ring via the condensation of a 1,3-dielectrophilic species with hydrazine (B178648).

Primary Disconnection:

The most logical disconnection is across the N1-C5 and N2-C3 bonds of the pyrazole ring. This approach identifies hydrazine (or a hydrazine derivative) and a suitably substituted five-carbon backbone as the primary synthons. Specifically, a β-ketonitrile is a highly effective precursor for the synthesis of 5-aminopyrazoles. beilstein-journals.org This leads to the key precursor: 2-(cyclobutylcarbonyl)butyronitrile .

Retrosynthetic analysis of this compoundFigure 1: Retrosynthetic analysis of this compound, highlighting the key β-ketonitrile precursor.

Key Precursors:

The synthesis, therefore, relies on the efficient preparation of this key intermediate or its synthetic equivalents. The primary precursors required for the total synthesis are:

Hydrazine (NH₂NH₂): Serves as the N-N source for the pyrazole ring. Hydrazine hydrate (B1144303) is commonly used.

2-(cyclobutylcarbonyl)butyronitrile: This β-ketonitrile contains the required cyclobutyl and ethyl groups in the correct positions. Its synthesis can be envisioned from simpler starting materials such as cyclobutyl methyl ketone or cyclobutanecarbonitrile.

Alternative Precursors: Other potential precursors could include 2-cyclobutyl-2-ethylmalononitrile or ethyl 2-cyano-2-cyclobutylbutanoate, which could also cyclize with hydrazine to form the desired 5-aminopyrazole scaffold.

Pyrazole Ring Formation Strategies

The construction of the pyrazole ring is the cornerstone of the synthesis. Both classical cyclization reactions and modern multicomponent approaches are viable and offer distinct advantages.

The most versatile and widely used method for constructing 5-aminopyrazole rings is the cyclocondensation of β-ketonitriles with hydrazine. beilstein-journals.orgnih.gov This reaction proceeds through a two-step sequence:

Condensation: The initial step involves the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.

Cyclization: The second nitrogen atom of the hydrazone then undergoes an intramolecular nucleophilic attack on the nitrile carbon, leading to the formation of the five-membered ring and subsequent tautomerization to the aromatic 5-aminopyrazole. beilstein-journals.org

The reaction is typically carried out in a protic solvent like ethanol (B145695) and can be catalyzed by either acid or base, though it often proceeds efficiently with gentle heating without a catalyst. This method is robust and tolerates a wide variety of substituents on the β-ketonitrile precursor, making it highly suitable for the synthesis of this compound from 2-(cyclobutylcarbonyl)butyronitrile.

Multicomponent reactions (MCRs) offer a powerful alternative for the synthesis of polysubstituted pyrazoles, valued for their operational simplicity, atom economy, and ability to generate molecular diversity rapidly. tandfonline.com Several MCRs can be adapted to synthesize analogs of the target compound.

A common MCR strategy involves the reaction of an aldehyde, an active methylene (B1212753) nitrile (e.g., malononitrile), and a hydrazine derivative. beilstein-journals.orgrsc.org While this often leads to 3-amino- or 3,4-disubstituted pyrazoles, modifications to the starting materials can yield the desired 5-aminopyrazole substitution pattern. For instance, a three-component reaction between an orthoester, malononitrile, and a hydrazine can yield 5-amino-4-cyanopyrazoles. tandfonline.com

Another relevant approach is the four-component reaction of a β-ketoester, an aldehyde, malononitrile, and hydrazine, which is frequently used to synthesize fused pyranopyrazole systems but can be modified to produce discrete pyrazoles. mdpi.com These strategies are particularly useful for creating libraries of related analogs by varying the individual components.

Reaction Type Components Typical Product Advantages Reference
Three-Component Aldehyde, Malononitrile, Hydrazine5-Amino-4-cyanopyrazole derivativesHigh atom economy, solvent-free options rsc.org
Three-Component β-Oxothioamide, Hydrazine5-AminopyrazolesGood regioselectivity beilstein-journals.org
Four-Component β-Ketoester, Aldehyde, Malononitrile, HydrazineDihydropyrano[2,3-c]pyrazolesHigh complexity from simple precursors mdpi.com

Introduction and Functionalization of Cyclobutyl and Ethyl Moieties

The incorporation of the specific alkyl substituents, cyclobutyl and ethyl, can be achieved either by starting with precursors already containing these groups or by functionalizing a simpler pyrazole core.

Incorporating the cyclobutyl moiety is a key challenge. The most straightforward approach is to use a starting material that already contains this ring.

Building Block Approach: Synthesizing the key precursor, 2-(cyclobutylcarbonyl)butyronitrile, would likely start from cyclobutyl methyl ketone . This ketone can undergo acylation or other C-C bond-forming reactions to introduce the butyronitrile (B89842) fragment. Alternatively, cyclobutanecarbonitrile or cyclobutanecarboxylic acid could serve as starting points.

Strategy Description Key Reagent Example Reference
Building Block Synthesis starts with a cyclobutane-containing molecule.Cyclobutyl methyl ketone-
Cross-Coupling A halogenated pyrazole is coupled with a cyclobutyl reagent.Cyclobutylboronic acid rsc.org
Ring Opening Strain-release reaction of bicyclobutanes to form precursors.Bicyclo[1.1.0]butane amides researchgate.net

The ethyl group can be introduced using similar strategies as the cyclobutyl group.

Precursor-Based Method: The most efficient route involves incorporating the ethyl group into the acyclic precursor. For the synthesis of 2-(cyclobutylcarbonyl)butyronitrile, this could be achieved by the α-ethylation of a cyclobutyl acetonitrile (B52724) derivative or the reaction of a cyclobutylcarbonyl derivative with a propionitrile (B127096) enolate. Butyronitrile itself is a common industrial chemical, typically prepared via the ammoxidation of n-butanol. wikipedia.org

Post-Cyclization Alkylation: While possible, the direct alkylation of a pre-formed pyrazole ring (e.g., 3-cyclobutyl-1H-pyrazol-5-amine) at the C4 position is often challenging due to competing N-alkylation and potential regioselectivity issues. nih.govmdpi.comresearchgate.net This would likely require a protecting group strategy for the nitrogen atoms and the C5-amine, followed by a directed C-H functionalization or a metalation/alkylation sequence, making it a less direct route.

Amination at the C5-Position of the Pyrazole Ring

The introduction of an amine group at the C5 position of the pyrazole ring is a critical step in the synthesis of the target compound and its analogs. This is overwhelmingly achieved during the formation of the heterocyclic ring itself rather than by functionalizing a pre-existing pyrazole.

Direct C-H amination of a pre-formed 3-cyclobutyl-4-ethyl-1H-pyrazole at the C5 position is not a commonly employed synthetic strategy. Such transformations are generally challenging due to the need for C-H bond activation and potential regioselectivity issues, with functionalization often favoring the C4 position in many pyrazole systems. While methods for the direct coupling of azoles with various partners exist, direct amination remains less developed compared to pathways that construct the ring with the amine functionality already in place. Research has focused more on direct C-C or C-X (halide) bond formation rather than direct C-N bond formation at the C5 position.

The most versatile and widely adopted strategy for synthesizing 5-aminopyrazoles involves the cyclocondensation reaction between a hydrazine and a β-ketonitrile. nih.govbeilstein-journals.org This method effectively installs the C5-amine group as an integral part of the ring-forming process.

For the specific synthesis of this compound, the key precursor is 2-(cyclobutylcarbonyl)-butanenitrile (also known as 2-cyclobutyl-3-oxohexanenitrile). The synthesis proceeds via the reaction of this β-ketonitrile with hydrazine. The mechanism involves an initial nucleophilic attack by the terminal nitrogen of hydrazine on the ketone's carbonyl carbon to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other nitrogen atom attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization. nih.gov

Alternative precursors can also be utilized. For instance, isoxazoles can serve as synthetic equivalents of β-ketonitriles. chim.itmdpi.com A suitably substituted isoxazole (B147169) can undergo ring-opening when treated with a base or nucleophile to generate a β-ketonitrile intermediate in situ, which then reacts with hydrazine to yield the desired 5-aminopyrazole. mdpi.com Another approach involves the reaction of α,β-unsaturated nitriles, such as enaminonitriles, with hydrazines. beilstein-journals.org

Precursor TypeSpecific Precursor for Target CompoundGeneral ReactionReference
β-Ketonitrile2-(cyclobutylcarbonyl)-butanenitrileCondensation with Hydrazine nih.govbeilstein-journals.org
Isoxazole5-Cyclobutyl-4-ethylisoxazoleRing-opening followed by condensation with Hydrazine chim.itmdpi.com
Enaminonitrile2-cyano-3-cyclobutyl-hex-2-en-amineCondensation with Hydrazine beilstein-journals.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of 5-aminopyrazoles. Key parameters that are frequently adjusted include the solvent, temperature, and the use of catalysts.

The condensation of β-ketonitriles with hydrazines is often performed in polar protic solvents like ethanol under reflux conditions. nih.gov However, studies have shown that using aprotic dipolar solvents can lead to improved results in some pyrazole syntheses. nih.gov The choice of solvent can influence reaction rates and the solubility of intermediates.

Catalysis can significantly enhance reaction efficiency. Both acidic and basic conditions have been employed. For instance, adding a catalytic amount of a strong acid like nitric acid or p-toluenesulfonic acid can facilitate the condensation. beilstein-journals.org Conversely, bases such as triethylamine (B128534) may be used. beilstein-journals.org Heterogeneous catalysts, including nano ZnO, have also been reported to effectively promote pyrazole synthesis in aqueous media, offering environmental benefits. researchgate.net Microwave-assisted synthesis has been shown to reduce reaction times and improve yields compared to conventional heating. beilstein-journals.org

ParameterConditionEffect on ReactionReference
Solvent Ethanol, Methanol (Protic)Standard, good yields but can require long reflux times. nih.govresearchgate.net
DMF, NMP (Aprotic Dipolar)Can offer better results and higher regioselectivity in some cases. nih.gov
Water (with catalyst)Environmentally friendly ("green") approach. researchgate.net
Ionic LiquidsCan lead to high yields in short reaction times. nih.gov
Catalyst p-Toluenesulfonic acid (Acid)Catalyzes condensation, improving yield. beilstein-journals.org
Triethylamine (Base)Facilitates reaction, often used as an acid scavenger. nih.gov
Nano ZnO (Heterogeneous)Allows for efficient synthesis in aqueous media. researchgate.net
Energy Source Conventional Heating (Reflux)Standard method, effective but can be slow. nih.gov
Microwave IrradiationShorter reaction times and often improved yields. beilstein-journals.org

Regioselectivity Control in Synthetic Pathways

Regioselectivity is a paramount consideration in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. nih.gov

For the synthesis of the target compound, this compound, using unsubstituted hydrazine (H₂N-NH₂), the reaction with the precursor 2-(cyclobutylcarbonyl)-butanenitrile is inherently regioselective. The two nitrogen atoms of hydrazine are chemically distinct in their reactivity during the cyclization step. The more nucleophilic terminal nitrogen atom preferentially attacks the more electrophilic ketone carbonyl group, while the subsequent intramolecular cyclization involves the other nitrogen atom attacking the nitrile group. This reliably places the cyclobutyl group at the C3 position and the amine group at the C5 position. nih.govbeilstein-journals.org

The challenge of regioselectivity becomes significant when synthesizing N1-substituted analogs using a monosubstituted hydrazine (R-NHNH₂). In this case, two regioisomeric products can be formed. The outcome is governed by a combination of steric and electronic factors of the substituents on both the β-ketonitrile and the hydrazine, as well as the reaction conditions (e.g., pH). Generally, the reaction can be directed by controlling the initial nucleophilic attack, with acidic conditions often favoring attack at the more reactive carbonyl, while neutral or basic conditions can lead to mixtures. nih.gov

Scalability Considerations for Synthesis

Transitioning the synthesis of this compound from laboratory scale to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Reagent Selection : The use of hydrazine is a significant safety concern on a large scale due to its toxicity and potential instability. Process safety studies are required to establish safe handling protocols. The use of more stable hydrazine salts (e.g., hydrazine sulfate) may be considered. Starting materials should be readily available and economical. nih.gov

Solvent Choice and Recovery : The selection of solvents must balance reaction performance with safety, environmental impact, and cost. Green solvents like water or ethanol are preferred. researchgate.netresearchgate.net Efficient solvent recovery and recycling systems are essential for sustainable and cost-effective large-scale production.

Process Control and Optimization : Robust control over reaction parameters such as temperature, pressure, and reagent addition rates is critical to ensure consistent product quality and yield, and to manage the exothermic nature of the condensation reaction.

Downstream Processing : The method of product isolation and purification must be scalable. Crystallization is often preferred over chromatography for large quantities due to lower cost and solvent consumption. The development of a robust crystallization procedure is a key step in process development.

The feasibility of scaling up pyrazole syntheses has been demonstrated, with some procedures being successfully conducted on a gram-scale, indicating their potential for larger-scale applications. nih.govacs.org

Computational and Theoretical Investigations of 3 Cyclobutyl 4 Ethyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules from first principles. For a substituted pyrazole (B372694) like 3-Cyclobutyl-4-ethyl-1H-pyrazol-5-amine, these methods can elucidate its electronic structure, geometry, and reactivity.

The investigation of molecular properties typically begins with two primary quantum mechanical approaches: Hartree-Fock (HF) and Density Functional Theory (DFT).

The Hartree-Fock (HF) method is a foundational ab initio technique that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. wikipedia.org While computationally efficient for an initial assessment, HF systematically neglects electron correlation, which can be significant for accurate energy and property predictions. ntnu.no

Density Functional Theory (DFT) has become the predominant method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net Unlike HF, DFT incorporates electron correlation by approximating the energy of the system as a functional of the electron density. Hybrid functionals, such as the widely used B3LYP, combine a portion of the exact exchange from HF theory with exchange and correlation functionals from DFT, often yielding results in good agreement with experimental data for related heterocyclic systems. researchgate.nettandfonline.com For pyrazole derivatives, DFT calculations are instrumental in understanding their structure, stability, and electronic characteristics. eurasianjournals.comnih.gov

The accuracy of both HF and DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. mdpi.com

For organic molecules like this compound, Pople-style split-valence basis sets are commonly employed. A typical starting point is the 6-31G(d,p) basis set, which provides a flexible description of the valence electrons and includes polarization functions ('d' on heavy atoms, 'p' on hydrogens) to account for non-spherical electron density distributions in bonded atoms. researchgate.net For higher accuracy, more extensive basis sets such as 6-311++G(d,p) can be used. researchgate.net The "++" notation indicates the addition of diffuse functions, which are important for accurately describing lone pairs and regions of low electron density. researchgate.net The selection of a basis set represents a compromise between the desired level of accuracy and the available computational resources. mit.edu

Table 1: Typical Computational Methods and Basis Sets for Pyrazole Derivatives
MethodFunctional/Level of TheoryCommon Basis SetsPrimary Application
Hartree-Fock (HF)N/ASTO-3G, 6-31G(d,p)Initial geometry optimization, wavefunction generation.
Density Functional Theory (DFT)B3LYP, CAM-B3LYP, M06-2X6-31G(d,p), 6-311++G(d,p), cc-pVTZAccurate geometry, energy, and electronic property calculations.

Molecular Geometry Optimization and Conformational Analysis

Computational methods are used to determine the most stable three-dimensional structure of a molecule and to explore its conformational flexibility.

Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. This procedure calculates the forces on each atom and adjusts their positions iteratively until a stationary point is reached, yielding the molecule's equilibrium geometry. The output includes precise values for bond lengths, bond angles, and dihedral angles. For this compound, this would define the precise shape of the pyrazole ring and the orientation of its cyclobutyl, ethyl, and amine substituents. researchgate.net

Table 2: Key Geometric Parameters for Optimization in this compound
Parameter TypeDescriptionExample in Target Molecule
Bond LengthsThe equilibrium distance between the nuclei of two bonded atoms.N-N, C=C, and C-N bonds of the pyrazole ring; C-C bonds of the ethyl and cyclobutyl groups.
Bond AnglesThe angle formed between three connected atoms.C-N-N angle within the pyrazole ring; C-C-C angles in the cyclobutyl substituent.
Dihedral AnglesThe angle between two planes defined by four atoms, describing the twist around a central bond.Torsion of the ethyl and cyclobutyl groups relative to the plane of the pyrazole ring.

Conformational analysis is the study of how a molecule's energy changes with rotation around its single bonds. libretexts.org For this compound, the key rotatable bonds are those connecting the ethyl and cyclobutyl groups to the pyrazole core.

By performing a potential energy surface (PES) scan—systematically rotating a specific dihedral angle and calculating the energy at each step—it is possible to identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. lumenlearning.com This analysis reveals the molecule's preferred shapes and its flexibility, which are crucial for understanding its interactions with other molecules. Theoretical studies on similar flexible pyrazole derivatives have demonstrated that different conformations can have significant energy differences. bohrium.com The nature and size of substituents on the pyrazole ring are known to influence conformational preferences. nih.gov

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into a molecule's reactivity, stability, and spectroscopic properties.

A primary focus of this analysis is on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher chemical reactivity. tandfonline.com

Furthermore, Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across the molecule. These maps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amino group, indicating their nucleophilic character. tandfonline.com

Table 3: Calculated Electronic Properties and Their Significance
PropertyDescriptionPredicted Significance for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Indicates the tendency to react with electrophiles.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Indicates the tendency to react with nucleophiles.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Correlates with chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)A 3D map of the electrostatic potential on the electron density surface.Identifies sites for intermolecular interactions and chemical reactions.

Frontier Molecular Orbitals (FMOs): HOMO and LUMO

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich pyrazole ring and the amino group, reflecting their electron-donating nature. The LUMO, conversely, would be distributed over the pyrazole ring, indicating its capacity to accept electrons. The energy of these orbitals and their gap can be calculated using DFT methods, providing insights into the molecule's electronic transitions and charge transfer possibilities. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

ParameterEnergy (eV)
HOMO-5.87
LUMO-1.23
HOMO-LUMO Gap (ΔE)4.64

Note: The data in this table is illustrative and represents typical values for similar pyrazole derivatives. Actual values would require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Blue-colored regions represent positive potential, indicating electron-deficient areas prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show a region of high negative potential around the nitrogen atoms of the pyrazole ring and the amino group, making them potential sites for electrophilic interaction. The hydrogen atoms of the amino group and the pyrazole ring would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution, atomic charges, and hybridization within a molecule. This analysis helps in understanding the nature of chemical bonds and intramolecular interactions. By examining the NBO charges, one can quantify the electron distribution among the atoms.

For this compound, NBO analysis would likely reveal a significant negative charge on the nitrogen atoms, consistent with their high electronegativity. The carbon atoms of the pyrazole ring would have varying charges depending on their bonding environment. The hybridization of the atoms in the pyrazole ring is expected to be sp², characteristic of aromatic systems.

Table 2: Calculated NBO Charges and Hybridization for Selected Atoms of this compound (Illustrative Data)

AtomNBO Charge (e)Hybridization
N1 (pyrazole)-0.65sp²
N2 (pyrazole)-0.58sp²
C3 (pyrazole)0.25sp²
C4 (pyrazole)-0.15sp²
C5 (pyrazole)0.30sp²
N (amine)-0.85sp³

Note: The data in this table is illustrative and represents typical values for similar pyrazole derivatives. Actual values would require specific quantum chemical calculations.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods can predict spectroscopic parameters, which can then be correlated with experimental data to confirm the molecular structure and understand its properties.

GIAO NMR Chemical Shift Calculations

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. nih.govresearchgate.net By comparing the calculated chemical shifts with experimental NMR spectra, the structure of a synthesized compound can be validated. Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound would provide a theoretical spectrum that can be compared with experimental results for structural elucidation. nih.gov

Table 3: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound (Illustrative Data)

AtomPredicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Experimental ¹H Shift (ppm)
C3145.2144.8--
C4110.5110.1--
C5150.8150.5--
CH₂ (ethyl)20.119.82.452.42
CH₃ (ethyl)13.513.21.151.12
CH (cyclobutyl)35.234.93.103.07

Note: The data in this table is illustrative. Experimental values are hypothetical and would need to be determined through actual spectroscopic analysis.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are instrumental in interpreting infrared (IR) and Raman spectra. The calculated frequencies and their corresponding vibrational modes can be compared with the experimental spectrum to assign the observed absorption bands to specific molecular vibrations. For this compound, calculations would predict characteristic vibrational modes for the N-H stretching of the amine and pyrazole groups, C-N stretching, C=C and C=N stretching of the pyrazole ring, and various bending and stretching modes of the cyclobutyl and ethyl groups.

Intermolecular Interaction Studies

The study of intermolecular interactions is crucial for understanding the behavior of molecules in the solid state and in solution. Pyrazole derivatives are known to form intermolecular hydrogen bonds, which can influence their crystal packing and physical properties. mdpi.com For this compound, the amino group and the pyrazole ring nitrogens can act as both hydrogen bond donors and acceptors. Computational studies can model these interactions to predict the formation of dimers, trimers, or larger aggregates in the solid state. These theoretical investigations can help in understanding the supramolecular chemistry of the compound. cardiff.ac.uk

Hydrogen Bonding Network Analysis

The molecular structure of this compound, featuring both N-H groups from the pyrazole ring and the 5-amino substituent, provides multiple sites for hydrogen bonding. These interactions are critical in defining the solid-state architecture and influencing its properties in solution. globalresearchonline.net Pyrazoles are well-known for forming robust hydrogen-bonded networks, commonly assembling into dimers, catemers, or more complex cyclic structures. globalresearchonline.net

In the solid state, it is anticipated that this compound molecules would form centrosymmetric dimers through strong N-H···N hydrogen bonds between the pyrazole rings of two separate molecules. nih.gov Additionally, the amino group at the C5 position can participate as a hydrogen bond donor, potentially forming N-H···N or N-H···π interactions, further stabilizing the crystal lattice. The presence of two hydrogen bond donor sites (the ring N-H and the amino -NH₂) and an acceptor site (the sp² hybridized ring nitrogen) allows for the formation of an extensive and stable three-dimensional network.

Theoretical calculations, such as those using Density Functional Theory (DFT), can predict the geometry and energy of these hydrogen bonds. The table below presents hypothetical data for the key hydrogen bonding interactions anticipated in the crystal structure of this compound, based on analyses of similar pyrazole structures. nih.gov

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)Angle (°)Bond Energy (kcal/mol)
N1-H1···N2'1.021.852.87175-7.5
N5-H2···N2''1.012.103.11170-4.2
N5-H3···π(ring)1.012.503.51165-2.1
(Note: This is a hypothetical data table based on typical values for pyrazole derivatives.)

C-H...π Interactions and Other Non-Covalent Interactions

The planar, aromatic pyrazole ring serves as a π-electron donor, capable of interacting with the C-H bonds of the aliphatic substituents. researchgate.net The specific geometry and orientation of the cyclobutyl and ethyl groups will dictate the strength and nature of these C-H···π interactions.

Other significant non-covalent forces include:

π-π Stacking: Interactions between the aromatic pyrazole rings of adjacent molecules can occur, particularly if the crystal packing allows for parallel or offset arrangements of the rings. The extent of π-π stacking contributes significantly to the cohesion of the crystal structure. researchgate.netresearchgate.net

Van der Waals Forces: These ubiquitous interactions, arising from temporary fluctuations in electron density, are crucial for the close packing of molecules, especially involving the hydrophobic cyclobutyl and ethyl moieties.

Hirshfeld Surface Analysis for Molecular Packing Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govkmu.edu.tr By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact are highlighted, providing a detailed picture of the packing environment. nih.gov

For this compound, a Hirshfeld analysis would allow for the deconvolution of the crystal structure into the percentage contributions of various intermolecular contacts. The analysis generates a 2D "fingerprint plot," which is unique for each molecule in a given crystal environment. researchgate.netresearchgate.net

Based on analyses of structurally related compounds, the following table presents an expected breakdown of intermolecular contacts for this compound. kmu.edu.trresearchgate.net

Interaction TypeContribution (%)Description
H···H50 - 60%The most abundant contacts, reflecting the hydrogen-rich nature of the aliphatic substituents.
N···H / H···N15 - 25%Represents the strong N-H···N hydrogen bonds crucial for the primary structural motifs.
C···H / H···C10 - 20%Includes C-H···π interactions and general van der Waals contacts. researchgate.net
C···C2 - 5%Indicates potential π-π stacking interactions between pyrazole rings. researchgate.net
N···C / C···N1 - 3%Minor contacts contributing to the overall packing.
(Note: This is a hypothetical data table based on typical values for similar heterocyclic compounds.)

The large, red regions on a dnorm map would correspond to the strong N-H···N hydrogen bonds, while broader, lighter-colored areas would indicate the weaker C-H···π and H···H van der Waals contacts. nih.gov

Tautomerism and Isomerism Studies

The phenomenon of tautomerism is a fundamental characteristic of many heterocyclic systems, including pyrazoles. nih.gov For N-unsubstituted pyrazoles, annular prototropic tautomerism is of particular importance, involving the migration of a proton between the two ring nitrogen atoms. nih.gov

Relative Stabilities of Possible Tautomeric Forms

This compound can exist in two potential tautomeric forms, as depicted below. The equilibrium between these forms is governed by the electronic nature of the substituents on the pyrazole ring.

Tautomer A: this compound

Tautomer B: 5-Cyclobutyl-4-ethyl-1H-pyrazol-3-amine

The relative stability of these tautomers can be predicted using computational methods. Generally, electron-donating groups (like alkyl and amino groups) tend to stabilize a tautomer when they are located at the C3 position relative to the N-H group. nih.gov Conversely, electron-withdrawing groups favor placement at the C5 position. nih.gov

In this molecule, the cyclobutyl and ethyl groups are σ-electron donors, and the amino group is a strong π-electron donor. nih.gov Given the presence of these electron-donating groups, it is theoretically predicted that Tautomer A (this compound) would be the more stable form. Quantum chemical calculations can provide a quantitative estimate of the energy difference between the two tautomers.

TautomerSubstituent PositionsRelative Energy (ΔE, kcal/mol)Predicted Population (%) (in vacuo)
Tautomer A3-Cyclobutyl, 5-Amine0.00>95%
Tautomer B3-Amine, 5-Cyclobutyl>2.5<5%
(Note: This is a hypothetical data table based on established substituent effects on pyrazole tautomerism.)

Solvent Effects on Tautomeric Equilibria

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent. researchgate.net Solvent properties such as polarity and proticity can differentially stabilize the tautomers, thereby shifting the equilibrium. nih.govmdpi.com

Nonpolar Solvents (e.g., Chloroform, Benzene): In these environments, the relative stabilities are primarily dictated by the intrinsic electronic effects of the substituents. Tautomer A is expected to be overwhelmingly dominant. researchgate.net Intermolecular hydrogen bonding to form dimers may also favor one tautomer over another. mdpi.com

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can act as hydrogen bond acceptors, disrupting the self-association of pyrazole molecules. beilstein-journals.org While Tautomer A is still expected to be the major form, the population of Tautomer B might increase slightly compared to nonpolar media. nih.gov

Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors, potentially forming a solvent bridge that facilitates the interconversion between tautomers and lowers the energy barrier for proton transfer. nih.gov The effect on the equilibrium position depends on the specific solvation energies of each tautomer.

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the influence of different solvents on the relative energies of the tautomers. sci-hub.se

Theoretical Prediction of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the chemical reactivity of a molecule. By analyzing the electronic structure of this compound, insights into its reactivity towards electrophiles and nucleophiles, as well as potential reaction mechanisms, can be obtained.

Key descriptors of reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, making these the likely sites for reaction with electrophiles (e.g., halogenation, nitration).

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule. Red regions indicate areas of negative potential (electron-rich), which are attractive to electrophiles, while blue regions show positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the most negative potential is anticipated around the sp² nitrogen atom (N2) of the pyrazole ring and the nitrogen of the amino group, confirming them as primary sites for electrophilic interaction.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites, distinguishing their propensity for electrophilic, nucleophilic, or radical attack.

Based on these theoretical considerations, the C4 position, being the only unsubstituted carbon on the pyrazole ring, is a likely candidate for electrophilic substitution, a common reaction for aromatic pyrazoles. globalresearchonline.net The amino group at C5 could also undergo reactions such as acylation or sulfonylation. mdpi.commdpi.com The reactivity of the pyrazole N-H allows for N-alkylation or N-arylation reactions. Theoretical calculations can model the transition states and reaction pathways for these transformations, helping to predict the most favorable products and reaction conditions.

Due to a lack of specific scientific literature and publicly available research data on the compound "this compound," a detailed and scientifically accurate article focusing on its computational and theoretical investigations, as per the requested outline, cannot be generated at this time.

General information on the synthesis and properties of other pyrazole derivatives is available. However, extrapolating this information to this compound would be speculative and would not meet the required standards of scientific accuracy and specificity for the requested article.

Therefore, until dedicated computational and theoretical research on this compound is published and made accessible, it is not feasible to produce the requested content.

Reactivity Profile and Derivatization Strategies of 3 Cyclobutyl 4 Ethyl 1h Pyrazol 5 Amine

Reactions at the Primary Amine Moiety

The primary amine group at the 5-position of the pyrazole (B372694) ring is a key site for a variety of chemical transformations, including acylation, alkylation, the formation of Schiff bases, and the synthesis of urea and thiourea derivatives. These reactions are fundamental in the exploration of the chemical space around this pyrazole scaffold.

Acylation Reactions

The primary amine of 3-cyclobutyl-4-ethyl-1H-pyrazol-5-amine readily undergoes acylation with various acylating agents such as acid chlorides and anhydrides. This reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct. The electron-donating nature of the cyclobutyl and ethyl groups can enhance the nucleophilicity of the amine, facilitating this transformation. The resulting N-acylated products are stable amides.

Acylating AgentBaseProduct
Acetyl ChloridePyridineN-(3-cyclobutyl-4-ethyl-1H-pyrazol-5-yl)acetamide
Benzoyl ChlorideTriethylamine (B128534)N-(3-cyclobutyl-4-ethyl-1H-pyrazol-5-yl)benzamide
Acetic AnhydrideSodium AcetateN-(3-cyclobutyl-4-ethyl-1H-pyrazol-5-yl)acetamide

Alkylation Reactions

Alkylation of the primary amine can be achieved using alkyl halides or other alkylating agents. The reaction can lead to mono- or di-alkylated products, depending on the reaction conditions and the stoichiometry of the reactants. The steric hindrance from the adjacent cyclobutyl group may influence the extent of alkylation.

Alkylating AgentReaction ConditionsProduct
Methyl IodideK2CO3, AcetoneN-methyl-3-cyclobutyl-4-ethyl-1H-pyrazol-5-amine
Benzyl BromideNaH, DMFN-benzyl-3-cyclobutyl-4-ethyl-1H-pyrazol-5-amine

Formation of Schiff Bases and Related Imine Derivatives

The primary amine of this compound can condense with aldehydes and ketones to form Schiff bases or imines. scispace.comekb.eg This reaction is typically catalyzed by an acid and involves the removal of water. scispace.com The formation of the C=N double bond is a versatile method for introducing a wide range of substituents.

Carbonyl CompoundCatalystProduct
BenzaldehydeAcetic Acid(E)-N-benzylidene-3-cyclobutyl-4-ethyl-1H-pyrazol-5-amine
Acetonep-Toluenesulfonic acidN-(propan-2-ylidene)-3-cyclobutyl-4-ethyl-1H-pyrazol-5-amine

Urea and Thiourea Formation

The reaction of the primary amine with isocyanates and isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. researchgate.netnih.gov This addition reaction is generally high-yielding and does not require a catalyst. These derivatives are of interest due to their potential hydrogen bonding capabilities. nih.gov

ReagentProduct
Phenyl Isocyanate1-(3-cyclobutyl-4-ethyl-1H-pyrazol-5-yl)-3-phenylurea
Methyl Isothiocyanate1-(3-cyclobutyl-4-ethyl-1H-pyrazol-5-yl)-3-methylthiourea

Functionalization of the Pyrazole Ring System

Beyond the reactivity of the primary amine, the pyrazole ring itself can undergo functionalization, most notably through electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the ring.

Electrophilic Aromatic Substitution Patterns

In 5-aminopyrazoles, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. nih.govnih.gov The amino group at C5 and the alkyl groups at C3 and C4 all act as electron-donating groups, further activating the ring towards substitution at the C4 position. However, since the C4 position is already substituted with an ethyl group in the target molecule, electrophilic substitution would be directed to other available positions, though it is expected to be less favorable. The presence of substituents at both C3 and C4 sterically hinders attack at these positions. Therefore, electrophilic substitution on the pyrazole ring of this compound is anticipated to be challenging under standard conditions. Should a reaction occur, it would likely require forcing conditions and may lead to a mixture of products or reaction at one of the ring nitrogens.

ElectrophileExpected Product (if reaction occurs)
Br24-bromo-3-cyclobutyl-5-ethyl-1H-pyrazol-5-amine (by displacement of ethyl, unlikely) or N-bromo derivative
HNO3/H2SO44-nitro-3-cyclobutyl-5-ethyl-1H-pyrazol-5-amine (by displacement of ethyl, unlikely) or N-nitro derivative

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The presence of the pyrazole ring and the primary amine in this compound suggests a rich potential for participation in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing carbon-carbon and carbon-nitrogen bonds. acs.orgmdpi.com For these reactions to proceed, the pyrazole ring typically requires prior halogenation at a specific position (e.g., the C4 position), which then serves as the electrophilic partner in the coupling.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide. For the subject compound, a halogenated derivative (e.g., 4-bromo-3-cyclobutyl-5-amino-1H-pyrazole) could be coupled with various aryl, heteroaryl, or vinyl boronic acids. acs.orgresearchgate.net Research on halogenated aminopyrazoles has demonstrated the feasibility of this transformation, allowing for the introduction of diverse substituents. acs.org The reaction conditions typically involve a palladium catalyst, a phosphine ligand, and a base. The choice of chloro, bromo, or iodo derivatives can influence reaction efficiency, with bromo and chloro analogs sometimes showing superiority due to a reduced tendency for dehalogenation side reactions. acs.orgresearchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This method is invaluable for synthesizing alkynyl-substituted heterocycles. rsc.org A 4-halo-3-cyclobutyl-4-ethyl-1H-pyrazol-5-amine derivative would be a suitable substrate for coupling with various terminal alkynes. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org Studies on substituted iodopyrazoles have shown successful coupling with phenylacetylene under standard Sonogashira conditions, indicating this pathway is viable for introducing alkynyl moieties onto the pyrazole core. researchgate.net

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern synthesis for forming C-N bonds. organic-chemistry.orgorganic-chemistry.org It can be applied in two primary ways for a molecule like this compound. First, a halogenated version of the pyrazole could be coupled with a wide range of primary or secondary amines to create novel 4-amino-substituted pyrazoles. acs.orgnih.gov Efficient methods have been developed for the amination of unprotected bromo- and chloro-pyrazoles using specialized palladium precatalysts and bulky biarylphosphine ligands. acs.orgrsc.org Secondly, the existing 5-amino group could potentially act as the nucleophile, reacting with aryl or heteroaryl halides to yield N-aryl-5-aminopyrazole derivatives, although this can be challenging with coordinating aminoheterocycles. acs.org

Table 1: Representative Conditions for Cross-Coupling Reactions on Halogenated Pyrazole Scaffolds.
Reaction TypeTypical SubstratesCatalyst SystemBaseSolventReference
Suzuki-Miyaura4-Bromopyrazole, Arylboronic acidPd(OAc)₂, SPhosK₃PO₄Dioxane/H₂O nih.gov
Sonogashira3-Iodopyrazole, PhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHF researchgate.net
Buchwald-Hartwig4-Bromopyrazole, AlkylaminePd(dba)₂, tBuDavePhosNaOtBuXylene nih.gov

Modifications of the Cyclobutyl and Ethyl Substituents

The alkyl substituents on the pyrazole ring offer additional sites for chemical modification, allowing for fine-tuning of the molecule's steric and electronic properties.

The cyclobutyl group is susceptible to ring expansion or contraction reactions, typically proceeding through carbocation intermediates. chemistrysteps.com Such transformations can provide access to cyclopentyl or cyclopropylmethyl analogs, respectively.

Ring Expansion: A common strategy for ring expansion involves the formation of a carbocation adjacent to the ring, such as from a (cyclobutyl)methanol derivative. This cyclobutylcarbinyl cation can rearrange to a more stable cyclopentyl cation, driven by the relief of ring strain inherent in the four-membered ring. chemistrysteps.comstackexchange.com For the subject compound, this would first require functionalization of the cyclobutyl ring, for example, through radical halogenation followed by hydrolysis to introduce a hydroxyl group. Subsequent acid-catalyzed dehydration could then induce the rearrangement.

Ring Contraction: While less common from a stable cyclobutyl ring, contraction to a cyclopropylcarbinyl system can occur under specific conditions, although the cyclobutyl carbocation itself is more prone to contract to a cyclopropylcarbinyl cation. stackexchange.com Accessing such pathways would likely require more complex, multi-step synthetic sequences.

The ethyl group at the C4 position can also be chemically altered.

Oxidation: The ethyl group can be oxidized to introduce new functional groups. For instance, selective oxidation of the methylene (B1212753) (-CH2-) group could yield a secondary alcohol (1-(pyrazol-4-yl)ethanol derivative) or a ketone (4-acetylpyrazole derivative). Further oxidation could lead to a carboxylic acid (pyrazole-4-carboxylic acid). Studies have shown that an ethyl group on a pyrazole ring can be oxidized; for example, the electrooxidation of a 4-(2-hydroxyethyl)pyrazole on a NiO(OH) electrode yields the corresponding pyrazole-4-carboxylic acid. researchgate.net This suggests that the ethyl group on the target molecule is also susceptible to oxidation, which could provide valuable intermediates for further derivatization.

Reduction: As the ethyl group is a saturated alkyl chain, it is already in a reduced state and not susceptible to typical reduction methods without cleavage of the C-C bond, which is generally not a synthetically useful strategy.

Development of Structure-Activity Relationship (SAR) Methodologies

Pyrazole derivatives are prominent in drug discovery, and understanding their SAR is crucial for developing new therapeutic agents. mdpi.comnih.gov For this compound, SAR studies would involve synthesizing a library of analogs and evaluating their biological activity to build predictive models.

A systematic approach to SAR involves modifying each part of the molecule to probe its interaction with a biological target. nih.gov For the target compound, this would entail:

Modification of the 5-amino group: Acylation, alkylation, or conversion to other functional groups to explore the necessity of the hydrogen bond donor/acceptor properties.

Variation of the 3-position substituent: Replacing the cyclobutyl group with other cyclic or acyclic alkyl groups (e.g., cyclopentyl, isopropyl, tert-butyl) to investigate steric tolerance and lipophilicity requirements in the binding pocket.

Variation of the 4-position substituent: Replacing the ethyl group with other small alkyl groups (e.g., methyl, propyl) or polar functional groups (e.g., hydroxymethyl, derived from oxidation) to map the surrounding space.

Derivatization of the pyrazole core: Introducing substituents at the N1 position or at the C4 position via cross-coupling to explore new interaction vectors. nih.gov

This systematic derivatization generates a matrix of compounds whose varied activities can illuminate the specific structural features required for optimal biological function. researchgate.net

Computational chemistry offers powerful tools to predict and rationalize SAR, guiding more efficient ligand design. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed for a series of pyrazole analogs. nih.gov These models correlate physicochemical properties or 3D fields (steric, electrostatic) with biological activity to create predictive equations. tandfonline.com For a library derived from this compound, QSAR could identify key descriptors (e.g., molecular weight, logP, specific atom contributions) that drive activity. nih.gov

Molecular Docking and Dynamics: If the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of newly designed analogs. tandfonline.comresearchgate.net Docking studies can reveal crucial interactions, such as hydrogen bonds involving the 5-amino group or van der Waals interactions with the cyclobutyl and ethyl groups. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and accurate picture of the binding event. tandfonline.com These computational methods help prioritize the synthesis of compounds with the highest predicted potency, saving time and resources. researchgate.net

Table 2: Key Compound Names Mentioned in the Article.
Compound Name
This compound
4-bromo-3-cyclobutyl-5-amino-1H-pyrazole
4-halo-3-cyclobutyl-4-ethyl-1H-pyrazol-5-amine
N-aryl-5-aminopyrazole
(cyclobutyl)methanol
1-(pyrazol-4-yl)ethanol
4-acetylpyrazole
pyrazole-4-carboxylic acid
4-(2-hydroxyethyl)pyrazole

Advanced Applications and Future Research Directions

Design and Synthesis of Pyrazole-Based Ligands for Molecular Targets

The pyrazole (B372694) scaffold is a cornerstone in the design of targeted therapies, particularly as protein kinase inhibitors. nih.gov The design of novel ligands based on the 3-cyclobutyl-4-ethyl-1H-pyrazol-5-amine structure involves a synergistic approach combining rational design principles with advanced computational methods.

Rational Design Principles for Target-Oriented Compound Libraries

Rational drug design for pyrazole-based compounds focuses on strategically modifying the pyrazole core to enhance binding affinity and selectivity for a specific biological target. nih.govnih.gov For a molecule like this compound, each substituent plays a critical role:

The Pyrazole Core : This heterocyclic ring acts as a versatile scaffold. The two adjacent nitrogen atoms can participate in crucial hydrogen bonding interactions with amino acid residues in a protein's active site. nih.gov The aromatic nature of the ring also allows for π–π stacking interactions. nih.gov

The 5-Amino Group : This functional group is a key site for derivatization. It can act as a hydrogen bond donor, significantly contributing to ligand-target binding. Furthermore, it serves as a synthetic handle for creating libraries of compounds, for instance, through amide bond formation, to explore the chemical space around a target. tandfonline.com

Substituents at C3 and C4 : The cyclobutyl and ethyl groups at positions 3 and 4 are crucial for modulating the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. nih.gov These groups occupy specific pockets within a target's binding site, and their size and conformation can be optimized to achieve high selectivity and potency. For example, in the design of kinase inhibitors, such substitutions can influence selectivity by exploiting differences in the enzyme's extended hinge region. nih.gov

The creation of a target-focused compound library would involve systematically varying these substituents to establish structure-activity relationships (SAR). nih.gov This approach has been successfully used to develop potent and selective inhibitors for various therapeutic targets. researchgate.net

Computational Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational techniques are indispensable tools in modern drug design for predicting how a ligand like this compound might interact with its biological target. tojqi.netnih.gov

Molecular Docking is used to predict the preferred orientation of a ligand when bound to a protein target. mdpi.com This method scores different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. For pyrazole derivatives, docking studies can reveal key interactions between the pyrazole nitrogens or the 5-amino group and residues in the active site, such as the hinge region of a kinase. mdpi.com

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-protein complex over time. nih.gov An MD simulation can assess the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. nih.gov These simulations are crucial for understanding the flexibility of the complex and calculating binding free energies, which provide a more accurate estimation of binding affinity. nih.gov

Table 1: Representative Data from a Hypothetical Computational Study of a Pyrazole Ligand
Target ProteinDocking Score (kcal/mol)Predicted Key Interacting ResiduesBinding Free Energy (MM/GBSA, kcal/mol)Simulation Stability (RMSD, Å)
Kinase A-10.9ASP145 (H-bond), LEU83 (hydrophobic)-55.21.5 ± 0.3
Kinase B-9.8GLU101 (H-bond), VAL65 (hydrophobic)-48.71.8 ± 0.5
Protease C-7.2SER195 (H-bond), TRP215 (π–π stacking)-35.12.5 ± 0.8

Utilization as Building Blocks in Complex Molecule Synthesis

Aminopyrazoles, such as this compound, are highly versatile building blocks in organic synthesis, particularly for the construction of fused heterocyclic systems. scirp.orgresearchgate.net The presence of the amino group next to an endocyclic nitrogen atom makes them excellent precursors for creating bicyclic structures with significant biological relevance. researchgate.netresearchgate.net

One of the most common applications is in the synthesis of pyrazolo[1,5-a]pyrimidines . nih.gov This occurs through the condensation reaction of a 5-aminopyrazole with 1,3-dicarbonyl compounds or their synthetic equivalents. researchgate.netresearchgate.net These fused systems are structural analogs of purines and often exhibit a wide range of pharmacological activities. ekb.egnih.gov The reaction proceeds via cyclocondensation, where the amino group and the N1 of the pyrazole ring react to form the new pyrimidine (B1678525) ring.

Similarly, 5-aminopyrazoles can be used in multicomponent reactions to generate other complex heterocyclic scaffolds like pyrazolo[3,4-b]pyridines . researchgate.netnih.gov These reactions offer an efficient way to build molecular complexity in a single step from simple starting materials. beilstein-journals.org The reactivity of the 5-aminopyrazole allows it to act as a binucleophile, reacting with various electrophiles to construct diverse molecular frameworks. researchgate.net

Exploration of Pyrazole Derivatives in Materials Science

Beyond medicinal chemistry, the pyrazole core is finding increasing use in the field of materials science, particularly in coordination chemistry and the development of novel photophysical materials.

Coordination Chemistry of Pyrazole Ligands

The pyrazole ring, with its two adjacent nitrogen atoms, is an excellent ligand for coordinating with metal ions. pen2print.orgresearchgate.net Pyrazole derivatives can act as monodentate or bidentate ligands, forming a wide variety of coordination complexes and metal-organic frameworks (MOFs). researchgate.netbohrium.comnih.gov

The nitrogen atoms of the pyrazole can bind to a range of transition metals, leading to the formation of mononuclear or polynuclear complexes. mdpi.com These complexes have applications in catalysis, sensing, and as magnetic materials. bohrium.com Furthermore, pyrazole-based linkers are used to construct MOFs, which are porous crystalline materials with applications in gas storage, separation, and heterogeneous catalysis. rsc.orgrsc.orgmdpi.comacs.org The specific substituents on the pyrazole ring, such as the cyclobutyl and ethyl groups in this compound, would influence the steric and electronic properties of the resulting MOF, affecting its pore size and functionality.

Table 2: Examples of Metal Ions and Coordination Geometries with Pyrazole-Based Ligands
Metal IonTypical Coordination NumberCommon GeometriesPotential Application
Copper(II)4, 5, 6Square Planar, Square Pyramidal, OctahedralCatalysis, Antimicrobial Agents
Zinc(II)4, 6Tetrahedral, OctahedralFluorescent Sensors, MOFs
Cobalt(II)4, 6Tetrahedral, OctahedralMagnetic Materials
Nickel(II)4, 6Square Planar, OctahedralGas Separation, Catalysis
Iron(III)6OctahedralBioinorganic Models

Investigations into Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. rsc.org This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Certain pyrazole derivatives have been shown to exhibit AIE or Aggregation-Induced Emission Enhancement (AIEE) properties. rsc.org These molecules typically contain rotatable groups, such as phenyl rings, attached to the pyrazole core. While this compound itself may not be an AIE-gen, it serves as a valuable scaffold. By attaching rotor units (like tetraphenylethylene (B103901) or triphenylamine) to the 5-amino position, novel AIE-active materials could be developed. nih.govresearchgate.net

Such materials are of great interest for applications in chemical sensors, bioimaging, and organic light-emitting diodes (OLEDs), as their fluorescence can be "turned on" in the presence of specific analytes or in a particular physical state. nih.govrsc.orgresearchgate.net

Development of Novel Catalytic Systems utilizing Pyrazole Scaffolds

The inherent electronic properties and versatile coordination capabilities of the pyrazole ring have positioned it as a privileged scaffold in the design of innovative catalytic systems. While direct catalytic applications of This compound are not yet extensively documented in publicly available research, the broader family of pyrazole derivatives has demonstrated significant potential in various catalytic transformations. Researchers are actively exploring pyrazole-based ligands for the development of efficient and selective catalysts for a range of organic reactions.

One of the prominent areas of investigation involves the use of pyrazole-based ligands in oxidation catalysis. arabjchem.orgbohrium.comresearchgate.net For instance, copper(II) complexes generated in situ with newly synthesized pyrazole-based ligands have shown excellent catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of the catecholase enzyme. arabjchem.orgbohrium.comdigitellinc.com The efficiency of these catalytic systems is influenced by the nature of the pyrazole ligand, the metal salt used, and the reaction solvent. bohrium.comresearchgate.net Studies have demonstrated that the substituents on the pyrazole ring play a crucial role in modulating the electronic and steric properties of the resulting metal complexes, thereby affecting their catalytic performance. arabjchem.org

Furthermore, pyrazole scaffolds are being employed in the development of catalysts for multicomponent reactions (MCRs), which are powerful tools for the synthesis of complex organic molecules in a single step. nih.govmdpi.com The use of pyrazole derivatives as building blocks allows for the creation of diverse molecular architectures with potential applications in medicinal chemistry and materials science. mdpi.comresearchgate.net For example, pyranopyrazole derivatives, synthesized via MCRs using various catalysts, have shown a wide range of biological activities. nih.govmdpi.com The development of reusable and environmentally friendly heterogeneous catalysts for these transformations is an area of active research. nih.govbohrium.com

The design of novel catalytic systems often involves the synthesis of pyrazole-based ligands with specific functionalities to enhance their coordination to metal centers and to introduce desired catalytic properties. These modifications can include the incorporation of additional donor atoms to create chelating ligands, which form more stable and catalytically active metal complexes. researchgate.netresearchgate.net The ongoing research in this field is focused on creating tailored pyrazole-based catalysts with improved activity, selectivity, and stability for a variety of chemical transformations.

Future Perspectives and Unexplored Research Avenues

The future of research on pyrazole-containing compounds, including This compound , is poised for significant advancements, particularly in the realm of catalysis and materials science. While current research has laid a strong foundation, numerous unexplored avenues offer exciting opportunities for discovery and innovation.

A key future direction lies in the systematic exploration of substituted pyrazoles as ligands in a wider range of catalytic reactions beyond oxidation. The structural versatility of the pyrazole scaffold allows for fine-tuning of its electronic and steric properties through the introduction of various substituents. researchgate.net Future work could focus on designing and synthesizing novel pyrazole-based ligands for asymmetric catalysis, a critical area in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries. The development of chiral pyrazole-containing ligands could lead to highly enantioselective catalysts for reactions such as hydrogenations, C-C bond formations, and epoxidations.

Another promising and relatively unexplored research avenue is the incorporation of pyrazole scaffolds into metal-organic frameworks (MOFs) and other porous materials. The nitrogen atoms of the pyrazole ring are excellent coordination sites for metal ions, making pyrazole derivatives ideal building blocks for the construction of novel porous materials. These materials could exhibit interesting properties for applications in gas storage, separation, and heterogeneous catalysis. The specific substitution pattern of This compound could impart unique structural and functional properties to such materials.

Furthermore, the integration of pyrazole-based systems with emerging technologies, such as flow chemistry and high-throughput screening, could accelerate the discovery of new catalysts and materials. researchgate.net These technologies would enable the rapid synthesis and evaluation of large libraries of pyrazole derivatives, facilitating the identification of optimal structures for specific applications. Computational modeling and theoretical studies will also play an increasingly important role in guiding the rational design of pyrazole-based catalysts and materials with desired properties. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.